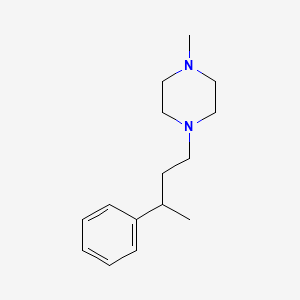![molecular formula C17H19IN2O3 B5058043 1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide, commonly known as MAPIC, is a quaternary ammonium salt that has been used as a biochemical tool for the study of acetylcholine release from nerve terminals. This compound has been found to have a variety of applications in scientific research due to its unique properties and mechanism of action.
作用機序
MAPIC works by selectively blocking the VAChT, which is responsible for the packaging of acetylcholine into synaptic vesicles. This prevents the release of acetylcholine from nerve terminals, allowing researchers to study the role of this neurotransmitter in various physiological processes. MAPIC does not affect other neurotransmitters or ion channels, making it a highly selective tool for the study of cholinergic neurotransmission.
Biochemical and Physiological Effects:
MAPIC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine release from nerve terminals. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, in certain experimental conditions. Additionally, MAPIC has been shown to have an effect on the activity of various enzymes, including acetylcholinesterase and choline acetyltransferase.
実験室実験の利点と制限
One of the major advantages of MAPIC is its selectivity for the VAChT, which allows researchers to study cholinergic neurotransmission in a highly specific manner. Additionally, MAPIC is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one of the major limitations of MAPIC is its potential toxicity, which can limit its use in certain experimental conditions. Additionally, the effects of MAPIC on other neurotransmitters and enzymes can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving MAPIC. One area of interest is the role of acetylcholine in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the release of acetylcholine from nerve terminals using MAPIC, researchers may be able to gain a better understanding of the underlying mechanisms of these disorders and develop new treatments. Additionally, there is potential for the development of new drugs based on the structure of MAPIC that could be used to selectively target other neurotransmitter transporters and ion channels.
合成法
MAPIC can be synthesized through a series of chemical reactions starting with the compound 3-pyridinecarboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reacted with phenylacetic anhydride to form the ester, which is subsequently reacted with triethylamine to form the quaternary ammonium salt.
科学的研究の応用
MAPIC has been used extensively in scientific research as a biochemical tool to study the release of acetylcholine from nerve terminals. This compound is particularly useful in the study of cholinergic neurotransmission because it is selective for the vesicular acetylcholine transporter (VAChT), which is responsible for the packaging of acetylcholine into synaptic vesicles. By selectively blocking VAChT, MAPIC can be used to study the release of acetylcholine from nerve terminals and the role of this neurotransmitter in various physiological processes.
特性
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3.HI/c1-19-10-5-8-15(13-19)17(21)18-9-11-22-16(20)12-14-6-3-2-4-7-14;/h2-8,10,13H,9,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUGEIAJRIDMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)CC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5057971.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5057980.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5057991.png)


![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5058004.png)
![3-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5058007.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)


![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5058070.png)